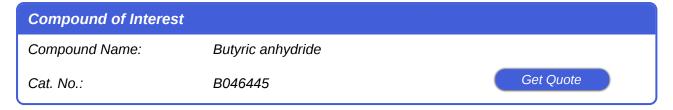


Butyric Anhydride (CAS 106-31-0): A Comprehensive Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Butyric anhydride, with the CAS number 106-31-0, is a versatile and reactive chemical intermediate.[1] This clear, colorless liquid, characterized by a pungent odor, serves as a crucial reagent in organic synthesis, particularly in the production of esters, amides, and other derivatives.[2][3] Its significance extends into the pharmaceutical and drug development sectors, primarily through its hydrolysis product, butyric acid, a known histone deacetylase (HDAC) inhibitor with implications in epigenetic regulation and cancer therapy. This guide provides a detailed overview of **butyric anhydride**, encompassing its chemical and physical properties, synthesis, experimental protocols for key reactions, biological significance, and safety and handling procedures.

Core Properties and Data

Butyric anhydride, systematically named butanoyl butanoate, is a symmetric anhydride derived from butyric acid.[1][3] It is combustible and corrosive, reacting with water and alcohols. [2][3][4] The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of Butyric Anhydride



Property	Value	Reference(s)
CAS Number	106-31-0	[1][3]
Molecular Formula	C8H14O3	[1][3]
Molecular Weight	158.19 g/mol	[1]
Appearance	Colorless liquid	[1][3]
Odor	Pungent, rancid butter-like	[1][4]
Density	0.967 g/mL at 25 °C	[2]
Melting Point	-75 °C	[1][3]
Boiling Point	198-199 °C	[2]
Flash Point	87 °C (closed cup)	
Refractive Index (n20/D)	1.413	[2]
Vapor Pressure	0.28 mmHg at 25 °C	[1]
Solubility	Decomposes in water and alcohol; soluble in ether.	[1][2]

Table 2: Spectroscopic Data for Butyric Anhydride



Spectrum	Peak Position <i>l</i> Chemical Shift (δ)	Assignment	Reference(s)
FT-IR (cm ⁻¹)	~1820	C=O symmetric stretch	[5]
~1750	C=O asymmetric stretch	[5]	
1000-1300	C-O stretch	[5]	_
¹ H NMR (ppm)	~2.2-2.4 (t)	-CH ₂ -C=O	
~1.6-1.8 (sextet)	-CH ₂ -CH ₂ -C=O		
~0.9-1.0 (t)	СН₃-	[6]	
¹³ C NMR (ppm)	~168-170	C=O	[7][8]
~35	-CH ₂ -C=O	[7][8]	
~18	-CH2-CH2-C=O	[7][8]	_
~13	СНз-	[7][8]	

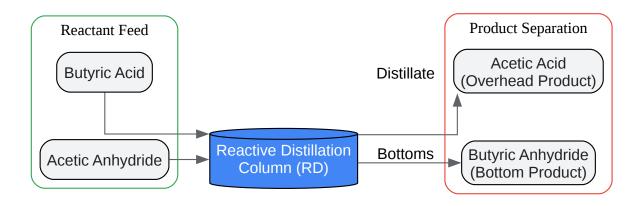
Table 3: Safety and Hazard Information

Hazard Identification	GHS Pictograms	Precautionary Statements	Reference(s)
Classification	Corrosive, Combustible Liquid, Harmful if Swallowed	P280, P301+P312, P305+P351+P338, P303+P361+P353	[9][10]
UN Number	2739	[1]	
Hazard Class	8 (Corrosive)		_
Incompatibilities	Water, strong oxidizing agents, acids, bases, alcohols, amines	[4]	



Synthesis of Butyric Anhydride

A modern and efficient method for the industrial production of **butyric anhydride** is through a reactive distillation (RD) process. This technique combines the chemical reaction and separation of products into a single unit, which can improve conversion and yield for reversible reactions. The synthesis typically involves the reversible anhydride exchange reaction of butyric acid and acetic anhydride.



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Synthesis of **Butyric Anhydride** via Reactive Distillation.

Experimental Protocol: Synthesis via Reactive Distillation (Conceptual)

The synthesis of **butyric anhydride** can be achieved via a continuous reactive distillation process.[11] This protocol is a conceptual summary based on established principles.

- System Setup: A reactive distillation column is equipped with a reboiler and a condenser. The column is packed or contains trays that facilitate both reaction and separation.
- Reactant Feed: Equimolar or a slight excess of one reactant (e.g., butyric acid or acetic anhydride) are continuously fed into the appropriate section of the column.[11]
- Reaction Conditions: The reaction is carried out without a catalyst. The column is operated at
 a specific pressure (e.g., 20 kPa) to maintain the desired temperature profile for the reaction



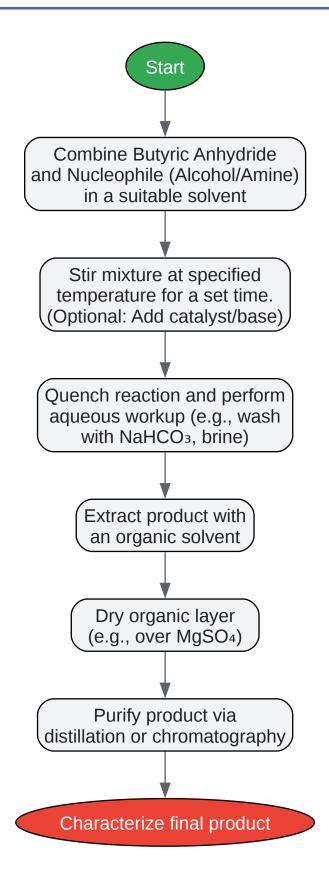
and separation.[11] The optimal reaction temperature is approximately 343.15 K (70°C).

- Separation: As the reaction proceeds, the lower-boiling product, acetic acid, moves up the
 column and is removed as the overhead distillate. The higher-boiling product, butyric
 anhydride, moves down the column and is collected from the bottom.
- Product Collection: The overhead and bottom streams are continuously withdrawn to be collected. The purity of the butyric anhydride product is typically high.

Key Reactions and Experimental Protocols

Butyric anhydride is a potent acylating agent used for the synthesis of esters and amides. These reactions proceed via nucleophilic acyl substitution.





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General Experimental Workflow for Acylation Reactions.



Protocol 1: Esterification of Benzyl Alcohol

This protocol describes the synthesis of benzyl butyrate, a common fragrance and flavor compound.

Reactants:

- Benzyl alcohol (1 equivalent)
- Butyric anhydride (1.5 equivalents)
- Toluene (as solvent and water-carrying agent)
- Acid catalyst (e.g., [HSO₃-pmim]HSO₄, a Brønsted acidic ionic liquid) (catalytic amount)

Procedure:

- To a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus
 with a reflux condenser, add benzyl alcohol, butyric acid (or butyric anhydride as the
 acylating agent), toluene, and the acid catalyst.[12]
- Heat the reaction mixture to reflux (approximately 115°C) with stirring.[12]
- Monitor the reaction progress by collecting the water byproduct in the Dean-Stark trap or by techniques like TLC or GC.
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the butyric acid byproduct and catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude benzyl butyrate by vacuum distillation.

Protocol 2: Amidation of Aniline



This protocol outlines the synthesis of butananilide from **butyric anhydride** and aniline.

- Reactants:
 - Aniline (2 equivalents)
 - Butyric anhydride (1 equivalent)
 - An appropriate solvent (e.g., chloroform or an aqueous medium)
- Procedure:
 - Dissolve aniline in the chosen solvent in a reaction flask.[13]
 - Slowly add butyric anhydride to the aniline solution with constant stirring at room temperature.[13] The reaction is often exothermic.
 - The reaction typically proceeds rapidly. In this reaction, one equivalent of aniline acts as the nucleophile, and the second equivalent acts as a base to neutralize the butyric acid byproduct.[14]
 - After the addition is complete, stir the mixture for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion, which can be monitored by TLC.[13]
 - If using an organic solvent, evaporate the solvent. Triturate the residue with a non-polar solvent like n-hexane to precipitate the anilide product, while the butyric acid salt of aniline remains in solution.[13]
 - Filter the solid product, wash with cold solvent, and dry.
 - The crude butananilide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Significance and Signaling Pathways

Butyric anhydride itself is not directly involved in biological signaling. However, it is readily hydrolyzed in an aqueous environment to two molecules of butyric acid. Butyric acid (or its



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conjugate base, butyrate) is a short-chain fatty acid (SCFA) with significant biological activity, most notably as a histone deacetylase (HDAC) inhibitor.

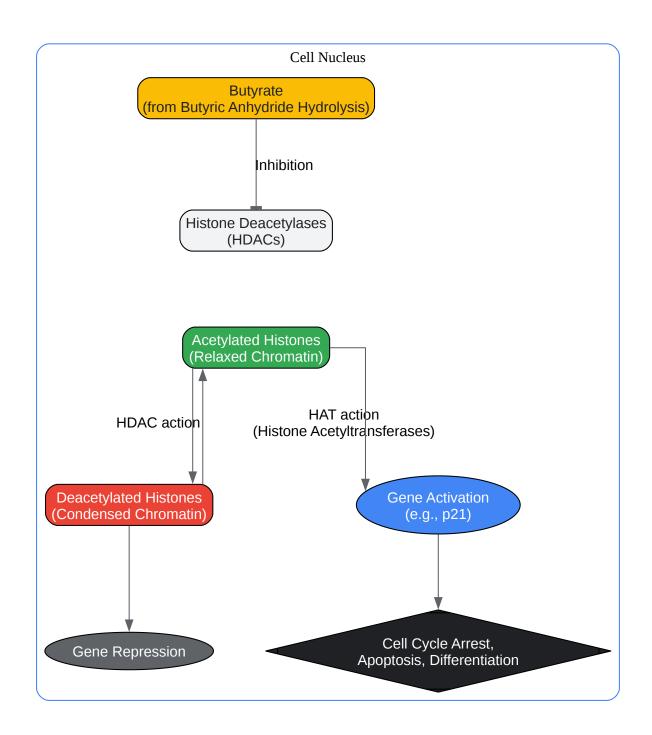
{Water | H₂O}
Butyric Anhydride (CH₃CH₂CH₂CO)₂O Hydrolysis Butyric Acid (2 eq.) 2 x CH₃CH₂CH₂COOH

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Hydrolysis of Butyric Anhydride to Butyric Acid.

As an HDAC inhibitor, butyrate plays a crucial role in epigenetic regulation. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of gene expression. This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.





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Signaling Pathway of Butyrate as an HDAC Inhibitor.



Safety and Handling

Butyric anhydride is a corrosive and combustible liquid that requires careful handling.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and protective clothing to prevent skin and eye contact.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.
- Fire Safety: **Butyric anhydride** is a combustible liquid.[4] Keep it away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water, as it reacts violently with **butyric anhydride**.[4]
- Handling: Avoid inhalation of vapors. Do not eat, drink, or smoke in areas where it is handled.[4] Ground all equipment to prevent static discharge.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is sensitive to moisture.
- First Aid:
 - Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
 occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

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